N-(4-methyl-1,3-thiazol-2-yl)guanidine

Description

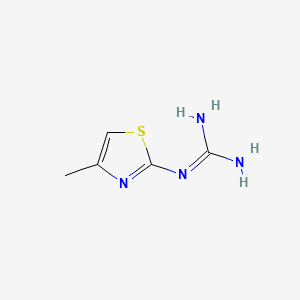

N-(4-methyl-1,3-thiazol-2-yl)guanidine is a guanidine derivative featuring a 4-methylthiazole moiety. Its molecular formula is C₅H₈N₄S, with a molecular weight of 156.21 g/mol. Structurally, the guanidine group is attached to the 2-position of the thiazole ring, which is substituted with a methyl group at the 4-position. This compound has been synthesized via methods described in international patent applications, such as PCT WO 2007120096 A1, involving condensation reactions of aminothiazole intermediates with guanidine precursors .

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-3-2-10-5(8-3)9-4(6)7/h2H,1H3,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNUGKCCBPMHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380222 | |

| Record name | N-(4-methyl-1,3-thiazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7120-01-6 | |

| Record name | N-(4-methyl-1,3-thiazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)guanidine typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated equipment can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidines.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.

Scientific Research Applications

Chemical Research Applications

N-(4-methyl-1,3-thiazol-2-yl)guanidine serves as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound acts as an intermediate in the synthesis of various biologically active compounds.

- Catalysis : It is employed as a catalyst in chemical reactions, particularly in the formation of thiazole derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate inhibition | |

| Streptococcus pyogenes | Significant antibacterial effects |

This compound has been shown to be effective against resistant strains, making it a candidate for antibiotic development.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring enhances its potency.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 1.61 ± 1.92 | |

| HepG2 (Liver) | 1.98 ± 1.22 |

The mechanism by which this compound induces apoptosis involves the activation of caspases, suggesting its potential for cancer therapy.

Neuropharmacological Effects

Emerging evidence suggests that guanidine derivatives can act as binding partners for serotonin receptors, particularly the 5-HT5 receptor class. This interaction may provide therapeutic benefits in treating neurodegenerative disorders and psychiatric conditions by modulating serotonin pathways .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes:

- DNA Gyrase : Essential for bacterial DNA replication.

- Topoisomerase IV : Plays a crucial role in bacterial cell division.

These inhibitory effects suggest potential applications in developing new antimicrobial agents targeting these enzymes .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound, revealing significant activity against multiple strains of bacteria including resistant strains .

Cytotoxicity in Cancer Cells

Another study focused on the anticancer properties of this compound, demonstrating that it induced apoptosis in A549 cells through the activation of caspases . This suggests a potential mechanism for its anticancer effects.

Molecular Docking Studies

Computational studies have indicated that this compound binds effectively to target proteins involved in cancer progression and microbial resistance, further supporting its therapeutic potential .

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine

- Molecular Formula : C₁₁H₁₂N₄S

- Molecular Weight : 232.3 g/mol

- Key Features : Incorporates a 4-methylphenyl substituent on the thiazole ring.

- Properties : Higher logP (2.88 ) than the parent compound due to the phenyl group, enhancing lipophilicity. However, this substitution reduces aqueous solubility (logSw = -3.16 ) compared to simpler methyl-substituted derivatives .

Pritelivir (N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide)

- Molecular Formula : C₁₈H₁₈N₄O₃S₂

- Molecular Weight : 408.5 g/mol

- Key Features : Contains sulfonamide and pyridinylphenyl acetamide groups.

- Application : A potent antiviral agent targeting herpes simplex virus (HSV) via inhibition of viral helicase-primase .

- Comparison : Unlike N-(4-methyl-1,3-thiazol-2-yl)guanidine, Pritelivir’s extended structure enables specific antiviral activity, demonstrating the impact of functional group diversity on biological targeting.

TASP0415914 (N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide)

- Key Features : Combines thiazole, oxadiazole, and hydroxypiperidine moieties.

- Application: A selective phosphoinositide 3-kinase γ (PI3Kγ) inhibitor with anti-inflammatory properties .

- Comparison : The oxadiazole and piperidine groups enhance target specificity for PI3Kγ, highlighting the role of heterocyclic additions in modulating enzyme inhibition.

Key Research Findings and Gaps

Synthetic Yields : Derivatives of this compound exhibit moderate yields (35–60%), comparable to other thiazole-guanidine compounds .

Structural-Activity Relationships (SAR) :

- Substitution at the thiazole 4-position (methyl or phenyl) enhances lipophilicity but may reduce solubility .

- Addition of sulfonamide (Pritelivir) or oxadiazole (TASP0415914) groups directs biological specificity toward viral or kinase targets .

Unresolved Questions :

- Detailed pharmacokinetic data (e.g., bioavailability, half-life) for this compound are lacking.

- Comparative toxicity profiles with analogues (e.g., Combi-Blocks’ trimethylquinazolinyl guanidine) remain unexplored .

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)guanidine is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article delves into the mechanisms of action, biological effects, and research findings associated with this compound.

Overview of Biological Activity

This compound exhibits a range of biological activities that make it a candidate for drug development. Its structural features contribute to its interactions with various molecular targets, leading to significant pharmacological effects.

1. Antimicrobial Activity

The compound has demonstrated potent antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 1.5 µM for MRSA and 12.5 µM for E. coli .

2. Anticancer Properties

This compound has shown promise in cancer research, particularly against several cancer cell lines. The compound's cytotoxicity was evaluated using various assays, revealing IC50 values ranging from 1.61 to 1.98 µg/mL against different tumor cell lines . The structure-activity relationship (SAR) studies suggest that the thiazole ring is crucial for its anticancer activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial effects.

- Cell Signaling Pathways : It interferes with cellular signaling pathways that regulate cell proliferation and apoptosis, which is vital for its anticancer properties.

Research Findings

Recent studies have explored the pharmacological potential of this compound through various experimental approaches:

Case Studies and Experimental Data

| Study | Activity | Target Organisms | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | MRSA | MIC = 1.5 µM | |

| Anticancer | Various cancer cell lines | IC50 = 1.61 - 1.98 µg/mL | |

| Antitumor | Non-small lung cancer, ovarian cancer | GI50 = 25.1 µM |

These findings highlight the compound's broad-spectrum activity and potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.